Pregnenolone succinate is synthesized from pregnenolone, which is a naturally occurring steroid hormone produced from cholesterol in the adrenal glands. The classification of this compound falls under glucocorticoids due to its anti-inflammatory effects, making it relevant in both clinical and research settings .
The synthesis of pregnenolone succinate typically involves the esterification of pregnenolone with succinic acid or its derivatives. A notable method includes the reaction of pregnenolone with ethylenediamine in the presence of a carbodiimide catalyst, which facilitates the formation of the desired ester .
Technical Details:
The molecular formula for pregnenolone succinate is , with a molar mass of approximately 416.558 g/mol. The compound features a steroid backbone typical of pregnane derivatives, with a succinate group attached at the 3β position.
Structural Characteristics:
The three-dimensional structure can be visualized using molecular modeling software to assess spatial arrangements essential for biological activity .
Pregnenolone succinate can undergo various chemical reactions typical of ester compounds, including hydrolysis, transesterification, and reactions involving nucleophiles.
Key Reactions:
These reactions are critical for understanding how pregnenolone succinate behaves in biological systems and its potential modifications for enhanced therapeutic efficacy .
Pregnenolone succinate exerts its effects primarily through modulation of neurotransmitter receptors. It acts as a negative allosteric modulator of the gamma-aminobutyric acid A receptor and a positive allosteric modulator of the N-methyl-D-aspartate receptor, influencing synaptic transmission and neuroprotection.
Mechanistic Insights:
Relevant data regarding these properties are essential for determining appropriate storage conditions and formulation strategies for therapeutic use .
Pregnenolone succinate has several scientific uses:
The ongoing exploration of this compound's properties may lead to novel applications in medicine, particularly in neuropharmacology and endocrinology .
Pregnenolone succinate (pregn-5-en-3β-ol-20-one 3β-(hydrogen succinate)) is a semi-synthetic ester derivative of the endogenous neurosteroid pregnenolone. This lipophilic molecule combines pregnenolone’s steroidal backbone with a succinic acid moiety, enhancing specific physicochemical properties while retaining biological activity. As a synthetic glucocorticoid and neuroactive compound, it occupies a unique niche in steroidal pharmacology due to its dual anti-inflammatory and neuromodulatory functions [1] [3].
The history of pregnenolone derivatives originates with Adolf Butenandt’s 1934 synthesis of pregnenolone, a milestone in steroid chemistry [3]. By the 1940s, researchers began esterifying pregnenolone to improve its pharmaceutical properties. Pregnenolone succinate emerged as a patented derivative in the 1950s, marketed under trade names including Panzalone and Formula 405 for topical anti-inflammatory applications [1] [3]. Key developments include:
Pregnenolone succinate retains pregnenolone’s core cyclopentanoperhydrophenanthrene structure but features a succinate ester at the C3β position, altering its physicochemical behavior while preserving key bioactivities.
Conformational Stability: The C3β succinate moiety restricts rotational freedom, potentially enhancing target selectivity [1].
Functional Implications:
Table 1: Structural and Functional Comparison of Pregnenolone and Its Succinate Derivative
Property | Pregnenolone | Pregnenolone Succinate |
---|---|---|
Molecular Formula | C21H32O2 | C25H36O5 |
Molecular Weight (g/mol) | 316.48 | 416.56 |
C3 Position | -OH | -OCOCH2CH2COOH |
GABAA Modulation | Negative allosteric modulator | Similar activity, reduced central penetration |
Anti-inflammatory Activity | Mild | Potent glucocorticoid-like effects |
Pregnenolone succinate is not an endogenous compound; its synthesis requires chemical derivatization of biologically derived pregnenolone. The pathway involves two stages: biological synthesis of pregnenolone followed by chemical succinylation.
Biological Precursor Synthesis:
Cholesterol → (22R)-Hydroxycholesterol → 20α,22R-Dihydroxycholesterol → Pregnenolone
Chemical Derivatization:
Table 2: Enzymatic Pathways for Pregnenolone Synthesis
Tissue/Cell Type | Key Enzyme | Cofactors | Inhibition Profile |
---|---|---|---|
Adrenal/Gonadal | CYP11A1 | Ferredoxin, FDXR | Inhibited by ketoconazole, aminoglutethimide |
Human Glial Cells | CYP1B1 | Ferredoxin, FDXR | Resistant to CYP11A1 inhibitors; inhibited by CYP1B1 siRNA |
Pregnenolone succinate exhibits hybrid pharmacological properties, straddling neurosteroid and glucocorticoid classifications.
Neurosteroid Properties:
Glucocorticoid-like Activity:
Table 3: Dual Pharmacological Classification of Pregnenolone Succinate
Neurosteroid Actions | Glucocorticoid-like Actions |
---|---|
Negative allosteric GABAA modulation | TIRAP/TLR2 degradation via ubiquitination |
Positive NMDA receptor modulation | Inhibition of TNF-α, IL-6 secretion |
MAP2/CLIP170-dependent microtubule assembly | NF-κB pathway suppression |
Neuroprotection against oxidative stress | Topical anti-inflammatory effects |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4